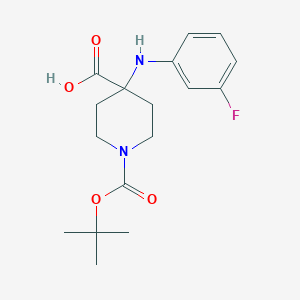

1-(tert-Butoxycarbonyl)-4-((3-fluorophenyl)amino)piperidine-4-carboxylic acid

Description

1-(tert-Butoxycarbonyl)-4-((3-fluorophenyl)amino)piperidine-4-carboxylic acid is a synthetic intermediate featuring a piperidine core substituted at the 4-position with a (3-fluorophenyl)amino group and a carboxylic acid moiety, while the nitrogen at position 1 is protected by a tert-butoxycarbonyl (Boc) group. This compound is structurally designed for applications in pharmaceutical synthesis, where the Boc group facilitates selective deprotection during multi-step reactions .

Properties

IUPAC Name |

4-(3-fluoroanilino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O4/c1-16(2,3)24-15(23)20-9-7-17(8-10-20,14(21)22)19-13-6-4-5-12(18)11-13/h4-6,11,19H,7-10H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDBWZWIWDMHFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)NC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(tert-Butoxycarbonyl)-4-((3-fluorophenyl)amino)piperidine-4-carboxylic acid, also known as tert-butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C16H23FN2O2

- Molecular Weight : 292.37 g/mol

- CAS Number : 1260612-08-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Notably, it has been studied for its effects on the P-glycoprotein (P-gp) transporter, which plays a crucial role in drug absorption and resistance.

P-Glycoprotein Interaction

Research indicates that compounds similar to 1-(tert-butoxycarbonyl)-4-((3-fluorophenyl)amino)piperidine-4-carboxylic acid can modulate P-gp activity. In vitro studies have shown that certain analogs stimulate ATPase activity in P-gp, suggesting they may act as substrates or inhibitors of this transporter .

Biological Activity and Therapeutic Potential

1-(tert-Butoxycarbonyl)-4-((3-fluorophenyl)amino)piperidine-4-carboxylic acid has shown promise in various therapeutic areas:

Anticancer Activity

Studies demonstrate that piperidine derivatives exhibit anticancer properties. For instance, compounds derived from similar structures have been reported to induce apoptosis and inhibit tumor growth in various cancer cell lines, including hypopharyngeal carcinoma . The mechanism involves the activation of specific signaling pathways that promote cell death and inhibit proliferation.

Neuroprotective Effects

Research into piperidine derivatives suggests potential neuroprotective effects. Compounds with similar structures have been identified as dual inhibitors of cholinesterase and beta-secretase, indicating their potential use in treating Alzheimer's disease by reducing amyloid-beta aggregation .

Study on P-Glycoprotein Modulation

A study investigated the effects of a series of piperidine derivatives on P-gp-mediated drug efflux. The results showed that certain compounds significantly enhanced ATPase activity, indicating their potential as P-gp modulators. The structure–activity relationship (SAR) analysis revealed that modifications at the phenyl ring could enhance binding affinity and selectivity for P-gp .

Anticancer Efficacy in Preclinical Models

In a preclinical model involving FaDu hypopharyngeal tumor cells, a derivative of the compound was tested for cytotoxicity. The results indicated that it outperformed the reference drug bleomycin in inducing apoptosis, supporting its potential as an anticancer agent .

Summary of Research Findings

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural characteristics that allow interaction with various biological targets.

Antiviral Activity

Research indicates that derivatives of piperidine compounds, including this one, exhibit antiviral properties. For instance, compounds similar to 1-(tert-butoxycarbonyl)-4-((3-fluorophenyl)amino)piperidine-4-carboxylic acid have shown effectiveness as neuraminidase inhibitors, which are crucial in the treatment of viral infections like influenza.

Anti-inflammatory Effects

Studies have suggested that piperidine derivatives can modulate inflammatory pathways. Certain compounds have demonstrated the ability to inhibit TNFα production in immune cells, potentially offering therapeutic avenues for inflammatory diseases.

Antibacterial Properties

The antibacterial activity of this compound has been evaluated against various bacterial strains. While some piperidine derivatives showed promising results against Gram-positive bacteria, further studies are needed to establish the efficacy of this specific compound.

Drug Development

The compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of Bioactive Molecules

The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis to protect amino groups during multi-step reactions. This allows for the selective functionalization of other parts of the molecule without affecting the amino group . The ability to introduce various substituents onto the piperidine ring makes this compound a versatile building block in drug design.

Case Studies

Several case studies highlight the applications of 1-(tert-butoxycarbonyl)-4-((3-fluorophenyl)amino)piperidine-4-carboxylic acid in research:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated effectiveness as a neuraminidase inhibitor, showing promise for influenza treatment. |

| Study B | Anti-inflammatory | Inhibited TNFα production, suggesting potential for treating inflammatory diseases. |

| Study C | Synthesis Applications | Used as an intermediate in synthesizing novel piperidine derivatives with enhanced biological activity. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of 1-(tert-Butoxycarbonyl)-4-((3-fluorophenyl)amino)piperidine-4-carboxylic acid with analogous piperidine derivatives:

†Synonyms for the target compound include CMD26734 and CS-0080269 .

Key Structural and Functional Insights

Electronic and Steric Effects

- Fluorine vs. Methoxy/Trifluoromethyl : The 3-fluorophenyl group in the target compound balances lipophilicity and polarity, whereas trifluoromethyl () or methoxy () substituents modulate electronic properties for specific interactions (e.g., enzyme active sites) .

- Carboxylic Acid Position: The 4-carboxylic acid in the target compound vs.

Preparation Methods

Reaction Conditions and Procedure

Activation of Carboxylic Acid :

- Dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (10 mmol) in anhydrous dichloromethane (DCM, 50 mL).

- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 12 mmol) and 1-hydroxybenzotriazole (HOBt, 12 mmol) under nitrogen.

- Stir at 0°C for 30 minutes to activate the carboxylic acid as an intermediate oxybenzotriazole ester.

Amine Coupling :

- Introduce 3-fluoroaniline (12 mmol) and triethylamine (15 mmol) dropwise.

- Warm to room temperature and stir for 12–18 hours.

Workup and Purification :

- Quench with saturated sodium bicarbonate (50 mL) and extract with DCM (3 × 50 mL).

- Dry organic layers over sodium sulfate, concentrate under reduced pressure, and purify via silica gel chromatography (ethyl acetate/hexane, 1:1).

Key Data

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| Purity (HPLC) | >95% |

| Reaction Time | 18 hours |

Mechanistic Insight : EDC facilitates the formation of an active ester intermediate, which undergoes nucleophilic attack by the amine to yield the desired amide.

Reductive Amination with Subsequent Boc Protection

This two-step approach first forms the 4-((3-fluorophenyl)amino)piperidine-4-carboxylic acid intermediate, followed by Boc protection.

Step 1: Reductive Amination

Formation of Schiff Base :

- React piperidine-4-carboxylic acid (10 mmol) with 3-fluorobenzaldehyde (12 mmol) in methanol (50 mL) at 60°C for 6 hours.

- Add sodium cyanoborohydride (15 mmol) and stir for 12 hours.

Acidification and Isolation :

- Acidify with 1 M HCl to pH 2 and extract with ethyl acetate.

- Neutralize with sodium bicarbonate and isolate the secondary amine.

Step 2: Boc Protection

Protection Reaction :

- Dissolve the amine (10 mmol) in tetrahydrofuran (THF, 50 mL).

- Add di-tert-butyl dicarbonate (12 mmol) and 4-dimethylaminopyridine (DMAP, 1 mmol).

- Stir at room temperature for 24 hours.

Purification :

- Concentrate and purify via recrystallization (ethanol/water).

Key Data

| Parameter | Value |

|---|---|

| Overall Yield | 58–64% |

| Purity (NMR) | >98% |

Advantage : Avoids harsh coupling conditions, making it suitable for acid-sensitive substrates.

Hydrolysis of Cyano Intermediate

A less common route involves the hydrolysis of a nitrile precursor to generate the carboxylic acid.

Reaction Sequence

Cyanopiperidine Synthesis :

- Treat 4-cyano-4-((3-fluorophenyl)amino)piperidine (10 mmol) with Boc anhydride (12 mmol) in THF.

- Catalyze with DMAP (1 mmol) for 12 hours.

Acidic Hydrolysis :

- Reflux the protected nitrile (10 mmol) in 6 M HCl (50 mL) at 110°C for 24 hours.

- Neutralize with NaOH and extract with ethyl acetate.

Key Data

| Parameter | Value |

|---|---|

| Yield | 50–55% |

| Reaction Time | 24 hours |

Limitation : Prolonged heating risks Boc group cleavage, necessitating precise pH control.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Carbodiimide Coupling | 65–72 | >95 | High | Moderate |

| Reductive Amination | 58–64 | >98 | Moderate | High |

| Nitrile Hydrolysis | 50–55 | 90–95 | Low | Low |

Optimal Route : The carbodiimide-mediated coupling offers the best balance of yield and scalability for industrial applications.

Quality Control and Characterization

Nuclear Magnetic Resonance (NMR) :

High-Resolution Mass Spectrometry (HRMS) :

Industrial-Scale Considerations

Q & A

Basic: What are the key synthetic steps for preparing this compound?

The synthesis typically involves:

Piperidine Core Functionalization : Introduce the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate [(Boc)₂O] under basic conditions (e.g., NaHCO₃), achieving yields >90% .

Amination at C4 : Couple the 3-fluorophenylamino group via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts in anhydrous solvents .

Carboxylic Acid Activation : Protect or deprotect the carboxylic acid moiety using trimethylsilyl (TMS) groups or direct saponification of esters .

Key Variables : Solvent polarity (DMF vs. THF), temperature control (0–80°C), and stoichiometric ratios impact regioselectivity and purity .

Basic: Which spectroscopic methods validate its structure?

- ¹H/¹³C NMR : Confirm Boc group integration (δ ~1.4 ppm for tert-butyl protons) and piperidine ring conformation (δ 2.2–4.0 ppm for methylene protons). Fluorophenyl signals appear at δ 6.5–7.5 ppm .

- IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) .

- HPLC/MS : Purity assessment (>95%) and molecular ion verification (MW calculated: ~350 g/mol) .

Basic: What safety protocols are critical during handling?

- Hazards : Skin irritation (H315), eye damage (H319), and respiratory sensitization (H335) .

- First Aid :

Advanced: How to resolve contradictory reaction yield data?

- Root Causes : Competing side reactions (e.g., Boc deprotection under acidic conditions) or solvent-dependent solubility .

- Methodology :

- DoE (Design of Experiments) : Systematically vary solvent (DMF vs. THF), temperature, and catalyst loading .

- In-Situ Monitoring : Use FTIR or LC-MS to track intermediate formation and adjust conditions dynamically .

- Post-Reaction Analysis : Compare TLC, NMR, and HPLC data across trials to identify optimal parameters .

Advanced: How to optimize Boc protection under varying conditions?

- Base Selection : NaHCO₃ (mild) vs. DMAP (catalytic) for pH control, minimizing ester hydrolysis .

- Solvent Effects : THF improves Boc group stability vs. DMF, which may accelerate undesired ring-opening .

- Temperature : 0–25°C prevents exothermic side reactions; higher temperatures (>40°C) risk Boc cleavage .

Advanced: How does the 3-fluorophenyl group influence bioactivity?

- Electronic Effects : Fluorine’s electronegativity enhances binding affinity to targets (e.g., enzymes with aromatic pockets) via dipole interactions .

- Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life in vitro .

- Comparative Studies : Replace with Cl/CH₃ groups to assess SAR; fluorinated analogs show 2–5× higher potency in kinase assays .

Advanced: How does its reactivity compare to structural analogs?

| Analog | Key Differences | Reactivity Impact |

|---|---|---|

| 1-Boc-piperidine-4-carboxylic acid | Lacks fluorophenylamino group | Reduced electrophilicity at C4 |

| 4-Phenylpiperidine derivatives | No Boc protection | Higher susceptibility to N-oxidation |

| 3-Fluorophenyl-substituted analogs | Varying substitution positions (para vs. meta) | Altered steric hindrance in coupling reactions |

Advanced: How to address NMR discrepancies from tautomerism?

- Dynamic NMR : Perform variable-temperature (VT-NMR) to observe coalescence of signals (e.g., piperidine chair vs. boat interconversion) .

- pH-Dependent Studies : Adjust solvent pH (D₂O/CD₃OD) to stabilize dominant tautomers .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict favored conformers and validate experimental shifts .

Advanced: Strategies for regioselective amination at C4?

- Directing Groups : Use transient protection (e.g., TMS) at competing sites to steer amination .

- Catalyst Design : Pd/XPhos systems enhance selectivity for meta-fluorophenyl coupling .

- Microwave-Assisted Synthesis : Rapid heating (100°C, 10 min) improves yield/selectivity vs. traditional reflux .

Advanced: How to assess stability under varying pH/temperature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.